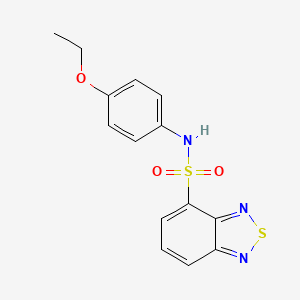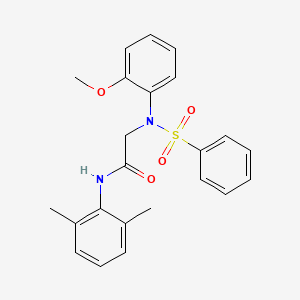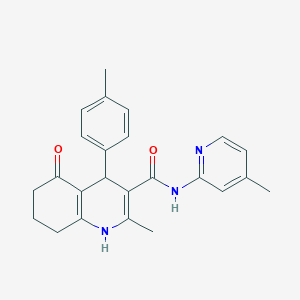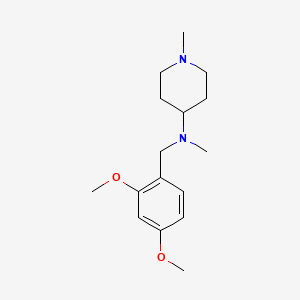amino]-N-(3,4-difluorophenyl)benzamide](/img/structure/B4984792.png)
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(3,4-difluorophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(3,4-difluorophenyl)benzamide, commonly known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is involved in various physiological processes, including glucose and lipid metabolism, autophagy, and cell growth. A-769662 has been extensively studied for its potential therapeutic applications in metabolic disorders, cancer, and neurodegenerative diseases.
Mechanism of Action
A-769662 activates 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(3,4-difluorophenyl)benzamide by binding to the regulatory γ subunit of the enzyme. This leads to conformational changes in the enzyme, resulting in increased phosphorylation of 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(3,4-difluorophenyl)benzamide substrates and activation of downstream signaling pathways. The activation of 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(3,4-difluorophenyl)benzamide by A-769662 results in increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, as well as inhibition of protein synthesis and cell growth.
Biochemical and physiological effects:
A-769662 has been shown to have several biochemical and physiological effects, including:
- Activation of 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(3,4-difluorophenyl)benzamide
- Increased glucose uptake
- Increased fatty acid oxidation
- Inhibition of protein synthesis and cell growth
- Induction of apoptosis in cancer cells
- Protection of neurons from oxidative stress
- Improvement of cognitive function
Advantages and Limitations for Lab Experiments
A-769662 has several advantages and limitations for lab experiments. Advantages include:
- Specific activation of 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(3,4-difluorophenyl)benzamide
- Potent and reversible activation of 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(3,4-difluorophenyl)benzamide
- Ability to activate 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(3,4-difluorophenyl)benzamide in a variety of cell types and tissues
Limitations include:
- Limited solubility in water
- Poor bioavailability in vivo
- Potential off-target effects
Future Directions
For research on A-769662 include:
- Development of more potent and selective 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(3,4-difluorophenyl)benzamide activators
- Investigation of the therapeutic potential of A-769662 in metabolic disorders, cancer, and neurodegenerative diseases
- Study of the molecular mechanisms underlying the effects of A-769662 on 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(3,4-difluorophenyl)benzamide signaling
- Examination of the potential off-target effects of A-769662
- Analysis of the pharmacokinetics and pharmacodynamics of A-769662 in vivo.
Synthesis Methods
A-769662 can be synthesized through a multistep process involving the reaction of several intermediates. The first step involves the reaction of 4-chlorobenzenesulfonyl chloride with methylamine to form 4-chlorobenzenesulfonamide. The second step involves the reaction of 4-chlorobenzenesulfonamide with 3,4-difluoroaniline to form 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(3,4-difluorophenyl)benzamide.
Scientific Research Applications
A-769662 has been extensively studied for its potential therapeutic applications in metabolic disorders, cancer, and neurodegenerative diseases. In metabolic disorders, A-769662 has been shown to improve glucose and lipid metabolism by activating 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(3,4-difluorophenyl)benzamide. In cancer, A-769662 has been shown to inhibit cell growth and induce apoptosis in cancer cells. In neurodegenerative diseases, A-769662 has been shown to protect neurons from oxidative stress and improve cognitive function.
properties
IUPAC Name |
4-[(4-chlorophenyl)sulfonyl-methylamino]-N-(3,4-difluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF2N2O3S/c1-25(29(27,28)17-9-4-14(21)5-10-17)16-7-2-13(3-8-16)20(26)24-15-6-11-18(22)19(23)12-15/h2-12H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIVZGNFPVNLQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(4-chlorophenyl)sulfonyl](methyl)amino}-N-(3,4-difluorophenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-{1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-fluorobenzamide](/img/structure/B4984709.png)
![3-bromo-N-{2-[(4-chlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B4984714.png)
![3-({[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4984716.png)
![3-(1,3-benzodioxol-5-yl)-N-{2-[(3-chlorobenzyl)thio]ethyl}acrylamide](/img/structure/B4984717.png)
![N-[2-(2-furoylamino)benzoyl]tyrosine](/img/structure/B4984726.png)
![N-({[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4984730.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylbenzyl)-2,5-pyrrolidinedione](/img/structure/B4984731.png)
![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)butanamide](/img/structure/B4984741.png)



![N,N-diethyl-3-[(2-hydroxy-4-propoxybenzoyl)oxy]-N-methyl-1-propanaminium iodide](/img/structure/B4984778.png)
![(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl [(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate](/img/structure/B4984784.png)
